Fmoc-HomoSec(pMeBzl)-OH
Description
Fmoc-HomoSec(pMeBzl)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino terminus, enabling selective deprotection during synthesis .
- Homoselenocysteine (HSec): A selenium-containing analog of cysteine, where selenium replaces sulfur in the thiol group. This substitution enhances redox activity and stability in certain biochemical contexts .
- pMeBzl (para-methylbenzyl): A protecting group for the selenol (-SeH) side chain, providing stability against oxidation and unintended side reactions during peptide elongation .
The compound is critical for synthesizing selenopeptides, which are used in structural biology (e.g., phasing in X-ray crystallography) and therapeutic research due to selenium’s unique electronic properties . Its molecular formula is C₂₇H₂₇NO₄Se, with a molecular weight of 508.5 g/mol .
Properties
Molecular Formula |
C27H27NO4Se |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
InChI Key |
CYMKQJKTFFDJGL-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl side chain is introduced through a substitution reaction, where the hydroxyl group of homoserine is replaced by the para-methylbenzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The hydroxyl group of homoserine can be substituted with various side chains, including the para-methylbenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Fmoc group.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products:
Oxidation: Oxidized derivatives of the para-methylbenzyl side chain.
Reduction: Deprotected homoserine derivatives.
Substitution: Homoserine derivatives with various side chains.
Scientific Research Applications
Chemistry: Fmoc-HomoSec(pMeBzl)-OH is used in the synthesis of peptides and proteins
Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: Peptides containing homoserine residues are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the biotechnology industry for the production of synthetic peptides.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-HomoSec(pMeBzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors through specific binding interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Research Implications
- Advantages : Selenium’s polarizability improves peptide crystallography outcomes, while pMeBzl enhances synthesis reliability .
- Limitations : High cost ($1,350/g) limits large-scale applications compared to cysteine analogs .
- Future Directions: Optimizing selenium-specific coupling protocols and exploring alternative selenol protections (e.g., Acm) could reduce costs and improve efficiency.
Biological Activity
Fmoc-HomoSec(pMeBzl)-OH is a derivative of homoselenocysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-methylbenzyl side chain. This compound is of significant interest in peptide synthesis and biological research due to its unique properties and potential applications.
Homoselenocysteine (HomoSec) is known for its role in various biological processes, particularly in the context of selenoproteins, which are essential for antioxidant defense and redox regulation. The incorporation of selenocysteine into proteins allows for enhanced catalytic activity and stability compared to its sulfur analog, cysteine. This compound retains these properties while providing additional stability during synthesis due to the protective Fmoc group.
Peptide Synthesis
The Fmoc strategy for solid-phase peptide synthesis (SPPS) allows for efficient incorporation of this compound into peptides. The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without damaging sensitive side chains. This method has been shown to produce high yields and purity in synthesized peptides, making it a preferred choice among peptide chemists .
Biological Assays
Research has demonstrated that peptides containing selenocysteine derivatives exhibit enhanced biological activities. For instance, studies have indicated that incorporating this compound into opioid peptides can increase their resistance to enzymatic degradation compared to traditional arginine-containing peptides . This resistance is particularly valuable in therapeutic contexts where peptide stability is crucial.
Case Study 1: Opioid Peptides
A study focused on the synthesis of opioid peptides using this compound showed that these modified peptides exhibited improved binding affinities and biological activities. The incorporation of homoselenocysteine enhanced the pharmacological profile of the resulting compounds, demonstrating the potential for developing more effective analgesics .
Case Study 2: Antioxidant Properties
Another investigation explored the antioxidant capabilities of peptides synthesized with this compound. These peptides were tested against oxidative stress models in vitro, showing significant protective effects compared to their non-selenium counterparts. The results suggest that the selenium moiety contributes to the overall antioxidant activity, potentially through mechanisms involving reactive oxygen species (ROS) scavenging .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Protection : The selenol group is protected using the Fmoc strategy.
- Coupling : The protected amino acid is coupled to resin during SPPS.
- Deprotection : The Fmoc group is removed under basic conditions to yield the final peptide product.
Analytical Data
The purity and identity of synthesized peptides containing this compound can be confirmed using various analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Typically shows >99% purity for well-synthesized products.
- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation and insight into the conformational properties of synthesized peptides.
| Analytical Method | Purpose | Typical Results |
|---|---|---|
| HPLC | Purity assessment | >99% purity |
| NMR | Structural confirmation | Clear spectral data |
Q & A
Basic: What is the recommended synthesis protocol for incorporating Fmoc-HomoSec(pMeBzl)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
this compound is introduced during SPPS using standard Fmoc chemistry. Key steps include:
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group.
- Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, with DIEA as a base (4:4:2 molar ratio). Couple for 30–60 min at room temperature .
- Cleavage : After chain assembly, cleave the peptide from the resin using DTNP (20 eq) in TFA:TIS:H2O (95:2.5:2.5) for 2.5 h to preserve the selenocysteine moiety .
Critical Note : Monitor coupling efficiency via Kaiser or chloranil tests to avoid incomplete reactions.
Basic: How can researchers characterize the purity and identity of this compound after synthesis?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Compare retention times with certified standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]<sup>+</sup> for this compound is 447.6 g/mol (based on structural analogs) .
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify the p-methylbenzyl (pMeBzl) and Fmoc group positions .
Advanced: How can researchers mitigate side reactions during the coupling of this compound in SPPS?
Methodological Answer:
Selenocysteine derivatives are prone to oxidation and β-elimination. Strategies include:
- Reducing Conditions : Add 0.1 M DTT or TCEP to coupling reagents to prevent diselenide formation .
- Optimized Activators : Use COMU instead of HBTU to reduce racemization risks .
- Temperature Control : Conduct reactions at 4°C for sensitive sequences .
Data Contradiction : Some protocols recommend extended coupling times (90 min) for bulky residues, while others report success with 30 min. Validate via real-time monitoring (e.g., in-situ FTIR) .
Advanced: What analytical methods resolve contradictions in reported stability data for this compound under storage?
Methodological Answer:
Discrepancies in stability studies often arise from moisture or light exposure. Researchers should:
- Thermal Analysis : Perform DSC to identify decomposition temperatures (e.g., melting point 138–144°C for analogs) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing degradation via HPLC every 7 days .
- Light Sensitivity : Use amber vials and argon blankets to prevent photodegradation of the Fmoc group .
Advanced: How does the incorporation of this compound affect peptide secondary structure compared to cysteine analogs?
Methodological Answer:
- Circular Dichroism (CD) : Compare helicity/stability in selenocysteine vs. cysteine-containing peptides. Selenium’s larger atomic radius may alter diselenide bond geometry .
- X-ray Crystallography : Resolve selenocysteine’s impact on crystal packing (e.g., enhanced hydrophobic interactions from pMeBzl) .
- MD Simulations : Model conformational flexibility using software like GROMACS, focusing on side-chain interactions .
Basic: What are the key applications of this compound in peptide engineering?
Methodological Answer:
- Diselenide Bonds : Stabilize peptide folds via Se–Se bonds, which are more reducing-resistant than disulfides .
- Membrane Permeability : The pMeBzl group enhances hydrophobicity, improving cell uptake in therapeutic peptides .
- Enzyme Mimetics : Selenocysteine’s nucleophilicity is exploited in designing artificial selenoenzymes .
Table 1: Key Physicochemical Properties of this compound and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
